Pomalidomide-5-C3-NH2 hydrochloride structure and properties
Pomalidomide-5-C3-NH2 hydrochloride structure and properties
Advanced PROTAC Linker Design & Synthesis
Executive Summary & Strategic Utility
Pomalidomide-5-C3-NH2 hydrochloride represents a specialized class of E3 ligase ligand-linker conjugates used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike the canonical Pomalidomide derivatives functionalized at the C4 position (which mimic the parent drug's "molecular glue" activity), the C5-substituted variant offers a distinct exit vector.
Why the C5-Isomer Matters: In standard Pomalidomide-based PROTACs, the linker is attached to the C4-amino group. While effective, this position is critical for the "molecular glue" interaction that degrades native substrates like IKZF1 (Ikaros) and IKZF3 (Aiolos). Functionalization at the C5 position alters the spatial orientation of the linker, often reducing this off-target degradation of zinc-finger proteins while maintaining high affinity for the Cereblon (CRBN) E3 ligase. This makes Pomalidomide-5-C3-NH2 a critical tool for developing "cleaner" degraders with reduced immunomodulatory side effects.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The molecule consists of a pomalidomide core functionalized at the 5-position of the phthalimide ring with a propyl-amine linker, supplied as a hydrochloride salt to ensure aqueous solubility during conjugation reactions.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 5-((3-aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride |
| CAS Number | 2154342-45-5 (Generic for C3-NH2 series; specific isomer requires verification) |
| Molecular Formula | C₁₆H₁₉ClN₄O₄ |
| Molecular Weight | 366.80 g/mol |
| Core Ligand | Pomalidomide (Cereblon binder) |
| Linker Type | Alkyl chain (Propyl, C3) |
| Reactive Handle | Primary Amine (-NH₂) |
| Solubility | DMSO (>50 mg/mL); Water (Moderate, pH dependent) |
| Storage | -20°C (Desiccated); Solution stable in DMSO for ~1 month at -20°C |
Critical Handling Note: The glutarimide ring (the "head" of pomalidomide) is susceptible to hydrolysis under basic conditions (pH > 8). All conjugation reactions should be buffered between pH 6.0 and 7.5 to prevent ring-opening, which abolishes CRBN binding affinity.
Structural Mechanics: The "Exit Vector" Hypothesis
The efficacy of a PROTAC is governed by the formation of a ternary complex (Target-PROTAC-E3). The geometry of this complex is dictated by the Exit Vector —the angle at which the linker leaves the E3 ligand.
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C4-Vector (Standard): Projects the linker "inwards," often clashing with the target protein or enhancing degradation of neosubstrates (IKZF1/3).
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C5-Vector (Pomalidomide-5-C3-NH2): Projects the linker "outwards" (approx. 60-90° difference relative to C4). This allows the PROTAC to access different surface lysines on the target protein and can rescue degradation efficiency for targets where C4-linked PROTACs fail due to steric clashes.
Figure 1: Comparison of Exit Vectors. The C5-substitution (green path) avoids the "molecular glue" interface responsible for IKZF1/3 degradation, offering a cleaner toxicity profile.
Synthesis Protocol
The synthesis of Pomalidomide-5-C3-NH2 hydrochloride relies on a Nucleophilic Aromatic Substitution (SNAr) strategy. Unlike the C4-isomer (derived from 3-aminophthalic acid), the C5-isomer synthesis typically begins with 4-fluorophthalic anhydride (which yields the 5-fluoro substituted thalidomide core).
Step-by-Step Methodology
Reagents Required:
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Precursor: 5-Fluorothalidomide (2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione).
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Linker: N-Boc-1,3-propanediamine.
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Base: DIPEA (N,N-Diisopropylethylamine).
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Solvent: Anhydrous DMF or DMSO.
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Deprotection: 4M HCl in Dioxane.
Protocol:
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SNAr Coupling:
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Dissolve 5-Fluorothalidomide (1.0 eq) in anhydrous DMF (0.2 M).
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Add N-Boc-1,3-propanediamine (1.2 eq) and DIPEA (2.0 eq).
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Heat the reaction mixture to 90°C for 12–16 hours.
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Checkpoint: Monitor via LC-MS for the disappearance of the fluoro-starting material (m/z ~276) and formation of the Boc-protected intermediate (m/z ~430).
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Purification: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine. Purify via flash chromatography (Hexane/EtOAc) to isolate tert-butyl (3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)propyl)carbamate.
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Boc-Deprotection:
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Dissolve the purified intermediate in minimal DCM.
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Add 4M HCl in Dioxane (10 eq) at 0°C.
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Stir at room temperature for 2 hours.
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Observation: A precipitate should form.[1]
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Isolation: Filter the solid, wash with diethyl ether (to remove excess HCl and byproducts), and dry under vacuum.[1]
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Yield: The final product is Pomalidomide-5-C3-NH2 hydrochloride (Yellow to off-white solid).
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Figure 2: Synthetic workflow for generating the C5-functionalized PROTAC anchor.
Application: Conjugation to Target Ligands[6][7][8][9][10]
Once synthesized, Pomalidomide-5-C3-NH2 HCl serves as the "Anchor" module. It must be coupled to a "Warhead" (ligand for the target protein) containing a carboxylic acid.
Standard Coupling Protocol (Amide Bond Formation):
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Activation: Dissolve the Target Ligand-COOH (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq).[2] Stir for 5 minutes to form the activated ester.
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Conjugation: Add Pomalidomide-5-C3-NH2 HCl (1.0 eq) to the activated mixture.
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Reaction: Stir at Room Temperature for 1–4 hours.
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Self-Validation (QC):
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LC-MS: Check for the mass of [Ligand + Linker + Pomalidomide - H₂O].
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H-NMR: Verify the integrity of the glutarimide proton (~11.0 ppm, broad singlet) to ensure the E3 binding head was not degraded by base.
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Troubleshooting & Stability
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Issue: Low Yield in SNAr Step.
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Cause: The 5-fluoro position is less reactive than the 4-fluoro position due to electronic effects.
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Solution: Increase temperature to 100°C or switch to DMSO as solvent to enhance nucleophilicity.
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Issue: Ring Opening (Hydrolysis).
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Cause: Exposure to high pH or prolonged aqueous workup.
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Solution: Keep workups rapid and slightly acidic. Store the final HCl salt desiccated; moisture causes slow hydrolysis of the imide.
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References
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Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[3][4] Cell Chemical Biology. Link
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Choudhary, A., et al. (2024).[2] Bumped pomalidomide-based PROTACs. Nature Communications/PMC. (Discusses C5 functionalization to reduce off-target ZF degradation). Link
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Sigma-Aldrich. Pomalidomide-C3-NH2 hydrochloride Product Sheet. (Provides physicochemical data for the class). Link
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MedChemExpress (MCE). Pomalidomide-C3-NH2 hydrochloride. (Synthesis and application data). Link
